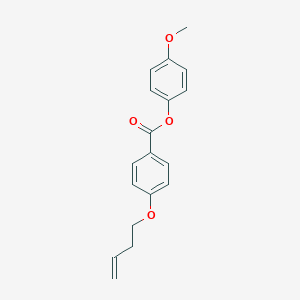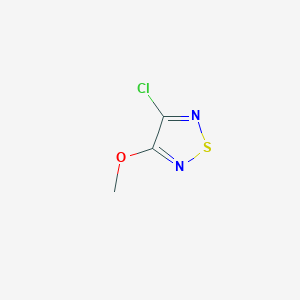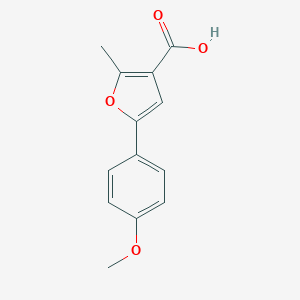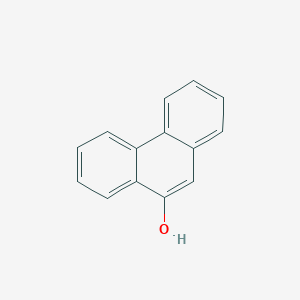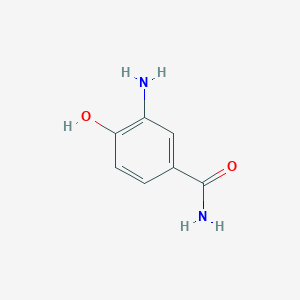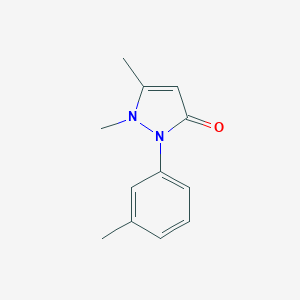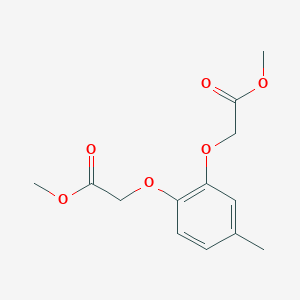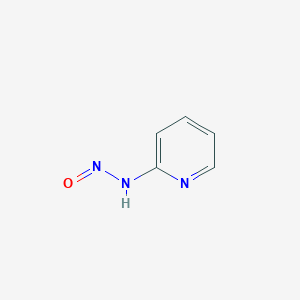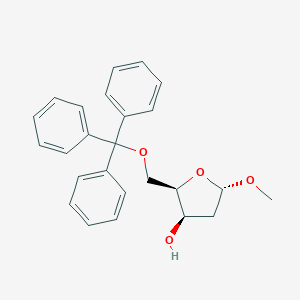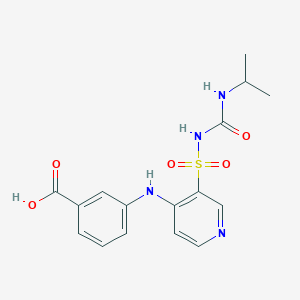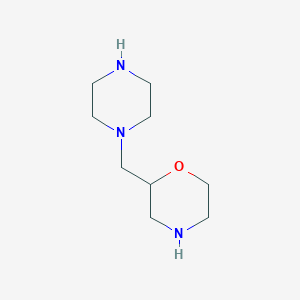
2-(Piperazin-1-ylmethyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Piperazin-1-ylmethyl)morpholine is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a heterocyclic compound that contains both morpholine and piperazine rings in its structure. The compound has been found to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Wirkmechanismus
The exact mechanism of action of 2-(Piperazin-1-ylmethyl)morpholine is not fully understood. However, it is believed to modulate the activity of various neurotransmitter systems in the brain, including the dopamine and serotonin systems. The compound has also been found to exhibit anti-cancer properties by inducing apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
2-(Piperazin-1-ylmethyl)morpholine has been found to exhibit a wide range of biochemical and physiological effects. Some of the key effects of this compound include:
1. Modulation of neurotransmitter systems in the brain
2. Anti-cancer properties
3. Modulation of ion channels and receptors
4. Anti-inflammatory properties
5. Modulation of the immune system
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2-(Piperazin-1-ylmethyl)morpholine in lab experiments has several advantages. It is a well-established compound that has been extensively studied for its potential applications in scientific research. It exhibits a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. However, there are also some limitations associated with the use of this compound in lab experiments. It is relatively expensive and may not be readily available in some regions. Additionally, the exact mechanism of action of the compound is not fully understood, which may limit its use in certain types of experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(Piperazin-1-ylmethyl)morpholine. Some of the key areas of future research include:
1. Further studies on the mechanism of action of the compound
2. Development of new drugs based on the scaffold of 2-(Piperazin-1-ylmethyl)morpholine
3. Studies on the potential applications of the compound in the treatment of neurological disorders and cancer
4. Development of new synthetic methods for the production of the compound
5. Studies on the potential applications of the compound in other areas of scientific research, such as immunology and microbiology.
In conclusion, 2-(Piperazin-1-ylmethyl)morpholine is a valuable compound that has been extensively studied for its potential applications in scientific research. It exhibits a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. Further research on this compound is likely to yield new insights into its mechanism of action and potential applications in various areas of scientific research.
Synthesemethoden
The synthesis of 2-(Piperazin-1-ylmethyl)morpholine involves the reaction of morpholine with piperazine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate compound, which is then converted to the final product by a series of chemical reactions. The synthesis of this compound is well-established and has been reported in various scientific journals.
Wissenschaftliche Forschungsanwendungen
2-(Piperazin-1-ylmethyl)morpholine has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. Some of the key areas of research where this compound has been used include:
1. Neuroscience: 2-(Piperazin-1-ylmethyl)morpholine has been found to modulate the activity of various neurotransmitter systems in the brain. It has been studied for its potential applications in the treatment of various neurological disorders such as depression, anxiety, and schizophrenia.
2. Cancer Research: The compound has been found to exhibit anti-cancer properties and has been studied for its potential applications in cancer therapy.
3. Drug Design: 2-(Piperazin-1-ylmethyl)morpholine has been used as a scaffold for the design of novel drugs. It has been found to exhibit favorable pharmacokinetic properties, making it a valuable tool for drug discovery.
Eigenschaften
CAS-Nummer |
122894-75-1 |
|---|---|
Produktname |
2-(Piperazin-1-ylmethyl)morpholine |
Molekularformel |
C9H19N3O |
Molekulargewicht |
185.27 g/mol |
IUPAC-Name |
2-(piperazin-1-ylmethyl)morpholine |
InChI |
InChI=1S/C9H19N3O/c1-4-12(5-2-10-1)8-9-7-11-3-6-13-9/h9-11H,1-8H2 |
InChI-Schlüssel |
KIIHPWXATLEYCC-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)CC2CNCCO2 |
Kanonische SMILES |
C1CN(CCN1)CC2CNCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



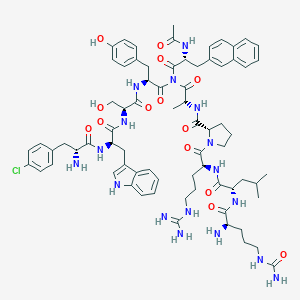
![7-Iodo-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B47594.png)
